molecular formula C17H13F3N4O2 B277431 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B277431
M. Wt: 362.31 g/mol
InChI Key: GBUGTPWUMHOXOM-UHFFFAOYSA-N
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Description

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a trifluoromethyl group, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyridine ring is then introduced through a coupling reaction, followed by the addition of the trifluoromethyl group via electrophilic substitution. The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis. The scalability of the process is crucial for industrial applications, requiring robust methodologies that can be replicated on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Shares the oxadiazole and pyridine rings but differs in the substituent groups.

    (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methylamine: Similar core structure with different functional groups.

    4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzoic acid: Another related compound with variations in the substituents.

Uniqueness

The uniqueness of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)22-14(25)7-8-15-23-16(24-26-15)11-4-3-9-21-10-11/h1-6,9-10H,7-8H2,(H,22,25)

InChI Key

GBUGTPWUMHOXOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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